Triadimenol

描述

属性

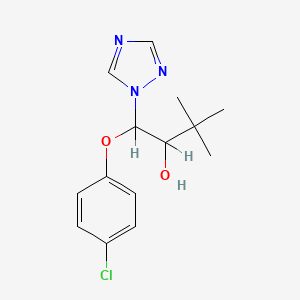

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVSMNPJJMILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032493 | |

| Record name | Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild non-specific odor; [Merck Index] Formulated as emulsifiable, soluble, and flowable concentrates and wettable powder; [Reference #1] | |

| Record name | Triadimenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ketones, In water, 120 mg/L at 20 °C | |

| Record name | Triadimenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 g/cu cm | |

| Record name | Triadimenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1X10-10 mm Hg at 20 °C | |

| Record name | Triadimenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid | |

CAS No. |

55219-65-3 | |

| Record name | Triadimenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55219-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triadimenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-β-(4-chlorophenoxy)-1H-1,2,4-triazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFR7MRD9NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triadimenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118-130 °C | |

| Record name | Triadimenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triadimenol's Mechanism of Action in Ergosterol Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triadimenol is a broad-spectrum systemic fungicide belonging to the triazole class. Its antifungal activity stems from the targeted inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its effects, focusing on its interaction with the key enzyme, cytochrome P450 14α-demethylase (CYP51). This document further details the experimental protocols used to elucidate this mechanism and presents quantitative data on its inhibitory efficacy.

Introduction

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[1][2] The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal agents. Triazole fungicides, including this compound, are classified as sterol biosynthesis inhibitors (SBIs) and specifically target the demethylation step in this pathway.[1][2]

Mechanism of Action: Inhibition of CYP51

The primary mode of action of this compound is the inhibition of the enzyme cytochrome P450 14α-demethylase, also known as CYP51 or Erg11p.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol.[2]

The inhibitory action of this compound is facilitated by its molecular structure, which features a 1,2,4-triazole ring. The nitrogen atom at the N4 position of this triazole ring coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[4][5] This binding is a non-competitive inhibition, effectively blocking the substrate's access to the active site and preventing the demethylation reaction from occurring.[5]

The consequence of CYP51 inhibition is twofold:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death.[2]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, further contributing to the antifungal effect.

Quantitative Data on this compound Inhibition

The efficacy of this compound as a CYP51 inhibitor has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to assess its potency.

| Fungal Species | Target Enzyme | Parameter | Value | Reference(s) |

| Candida albicans | CaCYP51 | Kd | 73 nM | [6] |

| Candida albicans | CaCYP51 | IC50 | 30 µM | [6] |

| Homo sapiens | HsCYP51 | Kd | 359 nM | [6] |

| Homo sapiens | HsCYP51 | IC50 | 30 µM | [6] |

| Bipolaris sorokiniana | Mycelial Growth | IC50 | 1.4 µg/mL | [7] |

| Pyrenophora teres | Mycelial Growth | EC50 (Sensitive) | 1.4 µg/mL | Not found in search results |

| Pyrenophora teres | Mycelial Growth | EC50 (Resistant) | 17.9 µg/mL | Not found in search results |

Experimental Protocols

CYP51 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the IC50 value of this compound against CYP51 using a reconstitution assay.[6][8]

-

Reagents and Buffers:

-

Purified recombinant CYP51 enzyme

-

Purified recombinant NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

Dilauroylphosphatidylcholine (DLPC)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

This compound stock solution (in DMSO)

-

-

Assay Procedure:

-

Prepare a reaction mixture containing CYP51, CPR, lanosterol, and DLPC in the potassium phosphate buffer.

-

Add varying concentrations of this compound to the reaction mixture. A control with DMSO alone should be included.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., 2M HCl).

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Evaporate the solvent and reconstitute the sterol extract in a suitable solvent for analysis.

-

Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the product formed.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

UV-Visible Spectrophotometry for Azole-CYP51 Binding (Kd Determination)

This protocol describes the determination of the dissociation constant (Kd) for the binding of this compound to CYP51 through spectral titrations.[6][10]

-

Reagents and Buffers:

-

Purified CYP51 enzyme

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

Place a solution of purified CYP51 in the sample and reference cuvettes of a dual-beam spectrophotometer.

-

Record a baseline spectrum (e.g., from 350 to 500 nm).

-

Add small aliquots of the this compound stock solution to the sample cuvette. Add an equal volume of DMSO to the reference cuvette to correct for solvent effects.

-

After each addition, mix gently and record the difference spectrum. The binding of the azole to the heme iron of CYP51 will produce a characteristic Type II difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm.

-

Continue the titration until no further change in the spectral signal is observed, indicating saturation of the enzyme.

-

Measure the absorbance difference (ΔA) between the peak and the trough at each this compound concentration.

-

Plot the ΔA values against the this compound concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).[11]

-

Fungal Sterol Extraction and Analysis by GC-MS

This protocol details the extraction and analysis of sterols from fungal mycelium to assess the in vivo effects of this compound.[12][13][14][15]

-

Sample Preparation:

-

Grow the fungal culture in a suitable liquid medium with and without this compound treatment.

-

Harvest the mycelia by filtration and wash with sterile water.

-

Lyophilize the mycelia to obtain a dry weight.

-

-

Saponification and Extraction:

-

Add a known amount of dried mycelia to a solution of alcoholic potassium hydroxide (e.g., 2M KOH in 90% ethanol).

-

Incubate the mixture at 80°C for 1-2 hours to saponify the lipids.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent (e.g., n-heptane or petroleum ether).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the sterols. Repeat the extraction process two more times.

-

Pool the organic extracts and wash with sterile water to remove any remaining alkali.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Derivatization and GC-MS Analysis:

-

Evaporate the solvent from the dried extract under a stream of nitrogen.

-

Derivatize the sterols by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating at 60-70°C for 30 minutes. This converts the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Analyze the derivatized sterol sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the different sterols (e.g., ergosterol, lanosterol) based on their retention times and mass spectra compared to authentic standards.

-

Visualizations

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

Caption: Logical relationship of this compound's interaction with CYP51 and its consequences.

References

- 1. This compound | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research.bangor.ac.uk [research.bangor.ac.uk]

- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 14. openriver.winona.edu [openriver.winona.edu]

- 15. mdpi.com [mdpi.com]

Triadimenol (C₁₄H₁₈ClN₃O₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for the systemic fungicide Triadimenol. The information is curated to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

This compound is a triazole fungicide characterized by its systemic, protective, and curative action against a variety of fungal pathogens.[1][2] It exists as a mixture of diastereomers, primarily A (1RS,2SR) and B (1RS,2RS), with the ratio influencing its biological activity.[3] The technical product is a colorless crystalline solid with a slight, non-specific odor.[1]

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | [1][4][5] |

| CAS Number | 55219-65-3 | [1][6][7][8][9] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ | [1][4][6][7][8][9] |

| Molecular Weight | 295.76 g/mol | [1][4][6][7][8][10] |

| Canonical SMILES | CC(C)(C)C(C(OC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| InChI Key | BAZVSMNPJJMILC-UHFFFAOYSA-N | [4][9] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its environmental fate, bioavailability, and for the development of analytical methods.

| Property | Value | Source |

| Melting Point | 112-132.5 °C | [1][6][11] |

| Boiling Point | Decomposes before boiling | [11] |

| Water Solubility | 33-120 mg/L at 20 °C | [6][12] |

| Solubility in Organic Solvents | Soluble in alcohol and ketones. Specific solubilities include: Cyclohexane (40%), Isopropanol (15%), Methylene chloride (10%), Toluene (4%) | [1][6][12] |

| Vapor Pressure | 3.1 x 10⁻¹⁰ to <1.3 x 10⁻⁶ mm Hg at 20 °C | [1][13] |

| LogP (Octanol-Water Partition Coefficient) | 2.90 | [1][6] |

| pKa | 13.29 ± 0.20 (Predicted) | [6][12] |

| Density | 1.22 - 1.299 g/cm³ | [1][6] |

Mechanism of Action and Biological Activity

This compound's primary mode of action as a fungicide is the inhibition of sterol biosynthesis in fungi.[2][14][15] Specifically, it acts as an inhibitor of the enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Beyond its fungicidal activity, this compound has been reported to exhibit estrogen receptor agonism and can inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[3][8] This raises potential concerns about its endocrine-disrupting effects in non-target organisms.

Caption: Inhibition of fungal ergosterol biosynthesis by this compound.

Metabolic Pathways

In mammals, this compound is extensively metabolized, primarily through the oxidation of the t-butyl methyl group to form hydroxy and carboxy metabolites.[3] The major metabolite is carboxythis compound, followed by hydroxythis compound.[3] Limited oxidation of this compound back to its parent compound, triadimefon, has also been observed.[3]

Caption: Major metabolic pathways of this compound in mammals.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are essential for accurate and reproducible results. Below are outlines of common analytical techniques.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in various matrices, including water and food samples.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need optimization depending on the specific column and system, with ratios like 60:40 or 70:30 (v/v) being reported.

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength of 220 nm is suitable for this compound.

-

Sample Preparation:

-

For liquid samples (e.g., water), filtration may be sufficient.

-

For solid samples (e.g., fruit puree), an extraction step with a solvent like acetonitrile is necessary, followed by a cleanup procedure, which may involve solid-phase extraction (SPE).

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for the separation of this compound from other matrix components. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Sample Preparation: Similar to HPLC, sample preparation involves extraction with an organic solvent and a cleanup step to remove interfering substances.

-

Quantification: Quantification is based on the response of characteristic ions of this compound compared to a calibration curve.

Toxicological Profile

This compound is classified as moderately toxic by the World Health Organization. Acute oral LD50 values in rats are in the range of 1105-1161 mg/kg.[6] It is a known teratogen, inducing abnormalities in cranial nerves and ganglia in animal studies.[6][9] Long-term exposure may lead to changes in lung function.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The detailed information on its mechanism of action, metabolic fate, and analytical methodologies serves as a valuable resource for professionals in research, drug development, and environmental science. The provided experimental outlines and visualizations aim to facilitate further investigation and application of this important triazole fungicide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A predictive data-driven framework for endocrine prioritization: a triazole fungicide case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Item - Diagram of the five predominant end products of sterol biosynthesis in fungi. - Public Library of Science - Figshare [plos.figshare.com]

- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. saffi.eu [saffi.eu]

- 15. openknowledge.fao.org [openknowledge.fao.org]

An In-depth Technical Guide to the Stereoselective Synthesis of Triadimenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol, a potent systemic fungicide, possesses two stereogenic centers, resulting in four possible stereoisomers, each exhibiting distinct biological activities. The stereoselective synthesis of these isomers is of paramount importance for the development of more effective and environmentally benign agrochemicals. This technical guide provides a comprehensive overview of the synthetic pathways to this compound isomers, with a focus on stereoselective methods. While specific, detailed chemical protocols for the stereoselective synthesis of this compound are not extensively reported in publicly available literature, this guide outlines the principal synthetic strategy via the reduction of the prochiral ketone, Triadimefon. A detailed, representative experimental protocol for an enantioselective reduction using the well-established Corey-Bakshi-Shibata (CBS) methodology is provided as a plausible route. Furthermore, this guide summarizes the stereochemical composition of commercial this compound and the outcomes of biocatalytic transformations.

Introduction to this compound and its Stereoisomers

This compound, chemically known as 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops[1]. The molecule contains two chiral centers, giving rise to two pairs of enantiomers, which are diastereomers of each other: (1R,2S)- and (1S,2R)-erythro isomers (Diastereomer A), and (1R,2R)- and (1S,2S)-threo isomers (Diastereomer B). These isomers have been shown to have different fungicidal activities and toxicological profiles[2]. The commercial product is typically a mixture of these diastereomers in varying ratios[2]. The selective synthesis of the most active and least toxic isomer is a key objective in modern agrochemical research.

General Synthetic Pathway: Reduction of Triadimefon

The primary route for the synthesis of this compound is the reduction of its precursor, Triadimefon [1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one]. Triadimefon is a prochiral ketone, and its reduction introduces the second chiral center at the C2 position, leading to the formation of the four stereoisomers of this compound.

Caption: General synthesis of this compound via reduction of Triadimefon.

The stereochemical outcome of this reduction is dependent on the reducing agent and reaction conditions. Non-selective reducing agents will produce a mixture of all four stereoisomers. Stereoselective synthesis, therefore, requires the use of chiral reducing agents or catalysts to favor the formation of a specific diastereomer and/or enantiomer.

Stereoselective Synthesis Strategies

While specific examples of chemical stereoselective synthesis of this compound are not readily found in peer-reviewed journals, established methods for the asymmetric reduction of ketones can be applied.

Diastereoselective Reduction

The diastereoselectivity of the reduction of Triadimefon can be influenced by the steric hindrance of the substituents and the choice of reducing agent. The bulky tert-butyl group and the triazole moiety create a sterically hindered environment around the carbonyl group, which can lead to preferential attack of the hydride from the less hindered face. However, achieving high diastereoselectivity often requires careful optimization of the reaction conditions.

Enantioselective Reduction: A Hypothetical Protocol using CBS Reduction

A plausible and well-established method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction[3][4][5][6][7]. This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane source with high enantioselectivity. The following is a representative, hypothetical protocol for the enantioselective reduction of Triadimefon to yield a specific enantiomer of this compound.

Experimental Protocol: (S)-CBS-catalyzed Reduction of Triadimefon

Objective: To synthesize an enantiomerically enriched this compound isomer via the asymmetric reduction of Triadimefon.

Materials:

-

Triadimefon

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Anhydrous THF is added, and the solution is cooled to -20 °C.

-

Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the catalyst solution while maintaining the temperature at -20 °C. The mixture is stirred for 10 minutes.

-

A solution of Triadimefon (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

The reaction mixture is stirred at -20 °C for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

References

- 1. Chiral fungicide triadimefon and this compound: Stereoselective transformation in greenhouse crops and soil, and toxicity to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial transformation of triadimefon to this compound in soils: selective production rates of this compound stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. CBS Catalysts [sigmaaldrich.com]

- 6. CBS catalyst - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Toxicological Profile of Triadimenol on Non-Target Aquatic Organisms: A Technical Guide

An in-depth analysis of the ecotoxicological effects, experimental methodologies, and potential biochemical pathways affected by the fungicide Triadimenol in aquatic ecosystems.

This technical guide provides a comprehensive overview of the toxicological profile of the fungicide this compound concerning non-target aquatic organisms. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and insights into the potential mechanisms of toxicity. This compound, a systemic triazole fungicide, is effective against a broad spectrum of fungal pathogens in agriculture. However, its potential to contaminate aquatic environments through runoff and spray drift necessitates a thorough understanding of its impact on aquatic life. This document synthesizes key findings on its acute and chronic toxicity to fish, invertebrates, and algae, presenting the data in a structured format for comparative analysis.

Quantitative Toxicity Data

The ecotoxicological impact of this compound on non-target aquatic organisms is summarized below. The data, derived from various regulatory assessments and scientific studies, are presented to facilitate a clear comparison of toxicity endpoints across different species.

Acute and Chronic Toxicity to Fish

This compound exhibits a range of toxicity to fish species, with effects observed in both short-term (acute) and long-term (chronic) exposures.

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 14,000 | EFSA, 2011 |

| Lepomis macrochirus (Bluegill Sunfish) | 96 hours | LC50 | 13,000 | EFSA, 2011 |

| Cyprinus carpio (Common Carp) | 96 hours | LC50 | 14,000 | EFSA, 2011 |

| Pimephales promelas (Fathead Minnow) | 33 days | NOEC | 810 | EFSA, 2011 |

Acute and Chronic Toxicity to Aquatic Invertebrates

Aquatic invertebrates, a critical component of the aquatic food web, show sensitivity to this compound.

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 18,000 | EFSA, 2011 |

| Daphnia magna (Water Flea) | 21 days | NOEC (reproduction) | 790 | EFSA, 2011 |

Toxicity to Aquatic Plants (Algae)

The fungicidal properties of this compound can also impact primary producers in aquatic ecosystems, such as algae.

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Scenedesmus subspicatus (Green Algae) | 72 hours | ErC50 (growth rate) | 5,500 | EFSA, 2011 |

| Scenedesmus subspicatus (Green Algae) | 72 hours | NOEC | 1,800 | EFSA, 2011 |

Experimental Protocols

The following sections detail the methodologies typically employed in the ecotoxicological assessment of this compound.

Fish Acute Toxicity Testing (OECD 203)

A standardized protocol for assessing the short-term toxicity of chemicals to fish.

Caption: Workflow for Fish Acute Toxicity Testing (OECD 203).

The acute toxicity to fish is typically determined over a 96-hour exposure period. Test organisms, such as Rainbow Trout (Oncorhynchus mykiss), are exposed to a range of this compound concentrations under static or semi-static conditions. Key parameters such as water temperature, pH, and dissolved oxygen are maintained within a narrow range. Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours. The LC50, the concentration lethal to 50% of the test population, is then calculated.

Daphnia magna Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to Daphnia magna, a key indicator species for aquatic invertebrates.

Caption: Workflow for Daphnia magna Acute Immobilisation Test (OECD 202).

Algal Growth Inhibition Test (OECD 201)

This protocol evaluates the effects of a substance on the growth of freshwater microalgae.

Caption: Workflow for Algal Growth Inhibition Test (OECD 201).

Exponentially growing cultures of green algae, such as Scenedesmus subspicatus, are exposed to this compound in a nutrient-rich medium for 72 hours under continuous light and controlled temperature. The growth of the algal population is measured at 24-hour intervals. The key endpoints are the inhibition of growth rate (ErC50) and yield (EyC50), which are the concentrations causing a 50% reduction in these parameters compared to the control.

Mechanism of Action and Signaling Pathways

This compound is classified as a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi.

Postulated Signaling Pathway of Toxicity in Aquatic Organisms

While the primary target of this compound is fungal sterol biosynthesis, its effects on non-target aquatic organisms are likely due to the disruption of analogous or other sensitive physiological processes. The inhibition of cytochrome P450 monooxygenases, a broad class of enzymes that includes C14-demethylase, is a probable mechanism of toxicity. This can lead to a cascade of secondary effects.

Caption: Postulated Toxicological Pathway of this compound in Aquatic Organisms.

The diagram above illustrates a plausible sequence of events following this compound exposure in non-target aquatic organisms. The initial interaction is believed to be the inhibition of cytochrome P450 enzymes. This can directly interfere with vital processes like steroid hormone synthesis, leading to endocrine disruption. Such disruption can manifest as reproductive and developmental issues. Concurrently, this compound exposure may induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can contribute to reproductive and developmental toxicity, as well as reduced growth.

Environmental Fate and Degradation of Triadimenol: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the systemic fungicide Triadimenol in soil and water systems. This compound, a member of the triazole class of fungicides, is widely used in agriculture to control a broad spectrum of fungal diseases. Understanding its behavior and persistence in the environment is crucial for assessing its potential ecological impact. This document synthesizes key data on its degradation kinetics, mobility, and transformation pathways, supported by detailed experimental methodologies and visual representations of the core processes.

Quantitative Data Summary

The environmental persistence and mobility of this compound are governed by a combination of biotic and abiotic degradation processes. The following tables summarize the key quantitative data available in the literature.

Table 1: Degradation Half-life of this compound

| Medium | Condition | Half-life (DT₅₀) | Reference(s) |

| Soil | Aerobic, Sandy Loam | 110 - 375 days | [1] |

| Soil | Aerobic, Loam | 240 - 270 days | [1] |

| Soil | Aerobic | 2640 - 9000 hours (approx. 110 - 375 days) | [1] |

| Water | Surface Water | 8760 hours (365 days) | [1] |

| Water | Photolysis (Aqueous) | Stable under direct photolysis, degradation occurs with sensitizers | [2] |

Table 2: Soil Adsorption and Mobility of this compound

| Soil Type | Koc (L/kg) | Mobility Classification | Reference(s) |

| Sediment | 211 | Moderate | [1] |

| Silt Loam | 161 | Moderate | [1] |

| Clay | 992 | Low to Moderate | [1] |

Table 3: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference(s) |

| 3, 6, 9 | 22 | > 1 year | [1] |

| 4, 7, 9 | 20 | > 1 year | [3] |

| 4, 7, 9 | 40 | > 1 year | [3] |

Degradation Pathways

This compound undergoes degradation in the environment through several key pathways, including microbial degradation in soil and photolysis in water. The primary degradation products include 1,2,4-triazole and 4-chlorophenol.

Microbial Degradation in Soil

In soil, the primary route of this compound degradation is through microbial activity. Microorganisms metabolize this compound, leading to the cleavage of the molecule. Under aerobic conditions, the degradation proceeds through the formation of various intermediates.[3] The initial step often involves the oxidation of the tert-butyl group.[4]

Photodegradation in Water

While this compound is relatively stable to direct photolysis in water, its degradation can be induced by the presence of photosensitizers.[2] The photochemical degradation involves the cleavage of the ether linkage and other transformations, leading to the formation of 4-chlorophenol and 1,2,4-triazole, among other products.[2]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Test System: Soil samples are collected, sieved (2 mm), and characterized (pH, organic carbon content, texture, etc.). The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Application: A solution of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to achieve a desired concentration.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the continuous supply of air and trapping of volatile organic compounds and ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The trapped volatiles and ¹⁴CO₂ are also quantified. Non-extractable residues are determined by combusting the soil samples.

-

Data Analysis: The disappearance of this compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of major metabolites are also monitored.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction if necessary).

-

Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by a suitable method, such as HPLC, to determine the concentration of this compound.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. As this compound is stable to hydrolysis, the results typically show no significant degradation over the study period.[1]

Phototransformation of Chemicals in Water (OECD 316)

This study assesses the degradation of this compound in water due to exposure to light.

-

Test Solutions: A solution of this compound in sterile, purified water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals. The concentration of this compound and the formation of photoproducts are determined using analytical methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of photodegradation is calculated from the decrease in this compound concentration in the irradiated samples compared to the dark controls.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the extent to which this compound binds to soil particles.

-

Soil and Solution Preparation: Several different soil types with varying organic carbon content and texture are used. A solution of this compound in 0.01 M CaCl₂ is prepared.

-

Adsorption Phase: Known masses of soil are mixed with the this compound solution in centrifuge tubes. The tubes are agitated for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

-

Analysis of Adsorption: After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is measured. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ (without this compound). The tubes are agitated again for the same equilibrium period.

-

Analysis of Desorption: The suspension is centrifuged, and the concentration of this compound in the supernatant is measured to determine the amount desorbed from the soil.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Experimental Workflow and Analytical Methods

The assessment of the environmental fate of a pesticide like this compound follows a structured workflow, integrating various experimental studies. The analysis of this compound and its metabolites in environmental matrices typically involves sophisticated analytical techniques.

Analytical Methodology:

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and its metabolites in soil and water samples.

-

Sample Preparation:

-

Soil: Extraction is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.

-

Water: Solid-Phase Extraction (SPE) is often employed to concentrate the analytes from water samples and remove interfering substances.

-

-

Chromatographic Separation: The extracted and cleaned-up samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from its metabolites and other matrix components.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with analytical standards.

References

- 1. This compound | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial transformation of triadimefon to this compound in soils: selective production rates of this compound stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.who.int [apps.who.int]

- 5. Analytical research on the separation and residue of chiral pesticide this compound in fruit and vegetable puree - PubMed [pubmed.ncbi.nlm.nih.gov]

Triadimenol as a Sterol 14α-Demethylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol, a broad-spectrum triazole fungicide, exerts its antifungal activity primarily through the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2][3] This technical guide provides an in-depth analysis of this compound's role as a CYP51 inhibitor, detailing its mechanism of action, stereoselectivity, and inhibitory potency. Furthermore, it outlines key experimental protocols for assessing the interaction of this compound and other azole compounds with CYP51, and presents quantitative data in a clear, comparative format. Visual diagrams of the relevant biochemical pathway and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.

Introduction: The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is a vital metabolic process in fungi, responsible for the production of ergosterol, a key structural and functional component of the fungal cell membrane.[4] This pathway involves a series of enzymatic reactions that convert acetyl-CoA to ergosterol. A pivotal enzyme in this pathway is sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4][5] CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a rate-limiting step in the formation of ergosterol.[3][6] The inhibition of CYP51 leads to the accumulation of 14α-methylated sterols and a depletion of ergosterol, which disrupts the physical properties of the cell membrane, alters the activity of membrane-bound enzymes, and ultimately inhibits fungal growth.[3][5] This enzyme is a primary target for azole antifungal agents, including this compound.[1][3]

Mechanism of Action of this compound

This compound, like other azole antifungals, functions as a noncompetitive inhibitor of CYP51.[3] The inhibitory action is mediated by the nitrogen atom (N-4) of the triazole ring, which coordinates to the heme iron atom at the active site of the CYP51 enzyme.[5] This interaction displaces the water molecule that is normally the sixth ligand to the heme iron in the resting state of the enzyme, forming a stable enzyme-inhibitor complex.[7] The N-1 substituent of the triazole ring and other parts of the this compound molecule interact with the surrounding amino acid residues in the active site pocket, further stabilizing the complex and contributing to its inhibitory potency and selectivity.[5] This binding prevents the substrate (lanosterol or eburicol) from accessing the active site and undergoing demethylation, thereby blocking the ergosterol biosynthesis pathway.

Stereoselectivity of this compound Isomers

This compound possesses two chiral centers, resulting in four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S). Research has demonstrated a significant difference in the antifungal activity and CYP51 inhibitory potency among these isomers. The (1S,2R)-triadimenol isomer has been identified as the most potent inhibitor of yeast lanosterol 14α-demethylase.[8] This stereoselectivity highlights the importance of the three-dimensional conformation of the inhibitor in fitting into the active site of the CYP51 enzyme. The relative orientation of the p-chlorophenyl and tert-butyl groups in relation to the triazole ring is crucial for optimal binding and inhibition.[8]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound and other azoles against CYP51 is typically quantified by determining the 50% inhibitory concentration (IC50) and the dissociation constant (Kd). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Kd value reflects the binding affinity of the inhibitor for the enzyme.

Table 1: IC50 Values of this compound and Other Azoles against CYP51 from Candida albicans

| Compound | IC50 (µM) | Reference |

| This compound | 1.3 | |

| Itraconazole | ~0.5 | |

| Fluconazole | ~0.4-0.6 | |

| Ketoconazole | ~0.4-0.6 |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Table 2: Binding Affinities (Kd) of this compound and Other Azoles for Fungal and Human CYP51

| Compound | Organism | CYP51 Isoform | Kd (nM) | Reference |

| This compound | Candida albicans | CaCYP51 | 22-68 | |

| This compound | Homo sapiens | HsCYP51 | 115-359 | |

| This compound | Mycosphaerella graminicola | MgCYP51 | 299 | |

| Epoxiconazole | Candida albicans | CaCYP51 | 22-68 | |

| Epoxiconazole | Homo sapiens | HsCYP51 | 115-359 | |

| Tebuconazole | Candida albicans | CaCYP51 | 22-68 | |

| Tebuconazole | Homo sapiens | HsCYP51 | 115-359 |

Note: Lower Kd values indicate tighter binding and higher affinity.

Experimental Protocols

Expression and Purification of Recombinant CYP51

The production of purified, active CYP51 is essential for in vitro inhibition studies. A common method involves the heterologous expression of the target CYP51 gene in Escherichia coli.

Experimental Workflow for CYP51 Expression and Purification

Methodology:

-

Cloning: The cDNA of the target CYP51 is cloned into a suitable bacterial expression vector, often containing a polyhistidine (His) tag for affinity purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain. Cells are cultured to an appropriate density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation and lysed. The membrane fraction containing the recombinant CYP51 is isolated by ultracentrifugation.

-

Solubilization: Membrane proteins are solubilized using detergents (e.g., sodium cholate).

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Nickel-NTA agarose for His-tagged proteins).

-

Elution and Dialysis: The purified CYP51 is eluted from the column and dialyzed to remove the detergent and elution buffer components.

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the concentration of active P450 is determined by carbon monoxide (CO) difference spectroscopy.

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC50 value. The assay reconstitutes the electron transfer chain necessary for CYP51 activity.

Experimental Workflow for CYP51 Reconstitution Assay

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR), a lipid component (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol). The mixture is typically buffered (e.g., with MOPS).

-

Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound), dissolved in a suitable solvent like DMSO, are added to the reaction mixture. A control with solvent only is also prepared.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Extraction: The reaction is stopped, and the sterols are extracted from the mixture.

-

Analysis: The amount of product formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC50 value.

UV-visible Spectroscopy for Binding Affinity (Kd) Determination

This spectrophotometric method is used to measure the binding of azole inhibitors to the heme iron of CYP51, allowing for the determination of the dissociation constant (Kd).

Logical Flow for Kd Determination

Methodology:

-

Sample Preparation: A solution of purified CYP51 in a suitable buffer is placed in a dual-beam spectrophotometer cuvette. An equal volume of buffer is placed in the reference cuvette.

-

Baseline Spectrum: A baseline spectrum is recorded.

-

Titration: Small aliquots of a concentrated stock solution of the azole inhibitor are incrementally added to the sample cuvette. An equal volume of the solvent is added to the reference cuvette to correct for dilution and solvent effects.

-

Spectral Recording: After each addition and a brief equilibration period, a difference spectrum is recorded. The binding of the azole to the heme iron induces a characteristic Type II spectral shift, with a peak typically around 425-430 nm and a trough around 390-410 nm.

-

Data Analysis: The change in absorbance (ΔA) between the peak and trough is plotted against the inhibitor concentration. The resulting saturation curve is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the point of inhibition by this compound within the fungal ergosterol biosynthesis pathway.

Conclusion

This compound is a potent inhibitor of sterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its mechanism of action involves the direct binding of its triazole ring to the heme iron of CYP51, leading to the disruption of fungal cell membrane synthesis. The inhibitory activity of this compound is stereoselective, with the (1S,2R) isomer demonstrating the highest potency. The quantitative analysis of its inhibitory effects, through IC50 and Kd values, provides crucial data for understanding its efficacy and for the development of new antifungal agents. The experimental protocols detailed in this guide offer standardized methods for the evaluation of CYP51 inhibitors, facilitating further research in this critical area of drug development. The continued study of the interactions between azole fungicides like this compound and their target enzyme is essential for combating the growing challenge of antifungal resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicological Impact of Triadimenol on Soil Microbial Communities: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol is a systemic triazole fungicide widely used in agriculture to control a broad spectrum of fungal diseases in crops. Its persistence and metabolic transformation in the soil raise significant ecotoxicological concerns, particularly regarding its impact on non-target soil microbial communities. These communities are fundamental to soil health, governing critical processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance. This technical guide provides a comprehensive overview of the known effects of this compound on soil microbial biomass, enzyme activity, and community structure. It synthesizes available quantitative data, details relevant experimental protocols for ecotoxicological assessment, and visualizes key processes to offer a thorough resource for researchers and scientists. A central focus is the microbial transformation of the precursor fungicide, Triadimefon, into this compound, a critical step in understanding its environmental fate and toxicity.

Introduction to this compound

This compound is a member of the conazole family of fungicides, which act by inhibiting the C14-demethylation of sterols, a crucial process in fungal cell membrane synthesis.[1] It is applied to a variety of crops, including cereals and beets, to manage diseases like powdery mildew and rusts.[1] While effective, the application of this compound introduces a xenobiotic compound into the soil ecosystem. The health and diversity of soil microbial communities are considered sensitive indicators of soil quality.[2][3] Understanding the interaction between this fungicide and soil microorganisms is essential for assessing its overall environmental risk and promoting sustainable agricultural practices. High doses of triazole fungicides are known to strongly affect the structure of microbial communities and typically lead to a decrease in the microbial population and the activity of soil enzymes.[2][3]

Fate and Transformation in Soil: From Triadimefon to this compound

A critical aspect of this compound's environmental presence is that it is a primary metabolite of another widely used fungicide, Triadimefon. Soil microorganisms mediate the reduction of Triadimefon's ketone group to a hydroxyl group, transforming it into this compound.[4][5] This transformation is significant for two reasons: it is a biotic process, highlighting the role of the microbial community in the fungicide's fate, and the resulting this compound has two chiral centers, meaning it can exist as four different stereoisomers.[4][5]

Studies have shown that this microbial transformation is enantioselective, and the production rates of the four stereoisomers differ, leading to a stereoisomer profile in the soil that is distinct from commercially produced this compound.[4][5] This is a crucial point for risk assessment, as the different stereoisomers of this compound exhibit varying degrees of toxicity.[4]

Impact on Soil Microbial Biomass and Activity

Microbial biomass is a measure of the total mass of living microorganisms in the soil and is a key indicator of soil health. Pesticides can impact this biomass by either exhibiting direct toxicity or by altering the availability of resources. While specific quantitative data on this compound's effect on microbial biomass carbon (MBC) is limited in the reviewed literature, studies on its precursor, Triadimefon, and other triazoles provide valuable insights. Generally, the effects are dose-dependent, with higher concentrations often leading to inhibitory effects.[2][3]

Dehydrogenase activity (DHA) is often used as an indicator of overall microbial activity because dehydrogenases are intracellular enzymes present in all viable microbial cells.[6] Laboratory studies on Triadimefon have shown that it can stimulate dehydrogenase activity, particularly at field-rate applications.[7]

Table 1: Effect of Triadimefon (this compound Precursor) on Soil Dehydrogenase Activity

| Treatment Concentration ( kg/ha ) | Application Type | Effect on Dehydrogenase Activity | Reference |

| 0.2, 0.5, 0.7 | Single (Triadimefon only) | Stimulated at all concentrations | [7] |

| 0.5 (Field Rate) | Single (Triadimefon only) | Significant stimulation | [7] |

| 0.2, 0.5, 0.7 | Combined (with Imidacloprid) | Stimulated at all concentrations | [7] |

Data is for Triadimefon, the direct precursor to this compound.

Effects on Soil Enzyme Activities

Soil enzymes are crucial for catalyzing biochemical reactions involved in nutrient cycling and organic matter decomposition. Their activity is highly sensitive to environmental stressors, including pesticides, making them effective bio-indicators of soil health.[8] Studies on Triadimefon show varied effects on different enzymes, ranging from stimulation to inhibition depending on the enzyme, the application dose, and incubation time.[7][9]

For example, amylase activity, which is involved in the breakdown of starch, has been observed to be stimulated by Triadimefon at the recommended field rate, but inhibited at higher doses.[7][9] In contrast, cellulase activity, responsible for cellulose degradation, showed a decline at all tested concentrations of Triadimefon.[7]

Table 2: Impact of Triadimefon (this compound Precursor) on Various Soil Enzyme Activities

| Enzyme | Concentration ( kg/ha ) | Incubation Time | Observed Effect | Reference |

| Amylase | 0.5 (Field Rate) | Not Specified | Stimulated | [7] |

| > 0.5 | Not Specified | Decreased activity | [7] | |

| Cellulase | 0.2, 0.5, 0.7 | Not Specified | Decline at all concentrations | [7] |

| Invertase | 0.2, 0.5, 0.7 | 24 hours | Maximum inhibition observed | [7] |

| 0.5 | 48 hours | Activity revived | [7] |

Data is for Triadimefon, the direct precursor to this compound. Effects are relative to untreated control soil.

Impact on Soil Microbial Community Structure

Beyond affecting overall biomass and activity, this compound and other triazole fungicides can induce shifts in the structure and diversity of the soil microbial community.[2][3] High doses of these fungicides can strongly alter the community composition.[2] Such alterations can have long-term consequences for soil functionality. The analysis of microbial community structure often involves molecular techniques like Phospholipid Fatty Acid (PLFA) analysis or high-throughput sequencing of marker genes such as 16S rRNA for bacteria and ITS for fungi.[10][11][12] These methods provide a detailed "fingerprint" of the microbial community, allowing researchers to identify changes in the relative abundance of different microbial groups in response to pesticide application.

Experimental Protocols for Ecotoxicological Assessment

To evaluate the impact of this compound on soil microbial communities, standardized and reproducible protocols are essential. Below are detailed methodologies for key experiments.

Protocol for Dehydrogenase Activity (DHA) Assay

This assay measures the overall oxidative activity of the soil microbial community.

-

Principle: Dehydrogenases transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to the red-colored triphenyl formazan (TPF). The intensity of the red color is proportional to the enzyme activity.[6]

-

Reagents:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v).

-

Calcium Carbonate (CaCO₃).

-

Methanol or Ethanol for extraction.

-

-

Procedure:

-

Weigh 5 g of moist soil into a test tube.

-

Add 0.1 g of CaCO₃ (to buffer the system) and 1 mL of the TTC solution.

-

Mix gently and incubate the samples in the dark at a controlled temperature (e.g., 37°C) for 24 hours.

-

After incubation, add 10 mL of methanol to each tube to stop the reaction and extract the TPF.

-

Shake the tubes vigorously and then filter or centrifuge to obtain a clear, red supernatant.

-

Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 485 nm.[13]

-

Prepare a standard curve using known concentrations of TPF to quantify the results, expressed as µg TPF g⁻¹ soil h⁻¹.

-

Protocol for Soil Microbial Biomass (Substrate-Induced Respiration - SIR)

This method estimates the viable microbial biomass by measuring the peak respiratory response after adding a readily metabolizable substrate.

-

Principle: The addition of a simple carbon source like glucose stimulates the respiration of the dormant microbial population. The initial maximal respiration rate is proportional to the size of the microbial biomass.[14]

-

Reagents:

-

Glucose solution (concentration needs to be optimized for the soil type, but 2000 ppm is a common starting point).[15]

-

Sodium Hydroxide (NaOH) solution (e.g., 0.05 M) for CO₂ trapping.

-

Barium Chloride (BaCl₂) solution.

-

Hydrochloric Acid (HCl) for titration.

-

-

Procedure:

-

Place a known amount of moist soil (e.g., 20-50 g) into an airtight incubation jar.

-

Add the glucose solution evenly to the soil to achieve optimal moisture and substrate availability.

-

Place a vial containing a known volume of NaOH inside the jar to trap the evolved CO₂. Seal the jar.

-

Incubate at a standard temperature (e.g., 25°C) for a short period (e.g., 2-4 hours), during which the maximal respiration rate is expected.[15]

-

After incubation, remove the NaOH vial. Add BaCl₂ to precipitate the carbonate, and titrate the remaining NaOH with HCl.

-

A control jar with soil but without glucose is run in parallel to measure basal respiration.

-

The amount of CO₂ evolved is calculated from the difference in titration volumes between the sample and a blank vial. The result is typically converted to µg C-CO₂ g⁻¹ soil h⁻¹.

-

Protocol for Microbial Community Structure (16S/ITS rRNA Gene Sequencing)

This molecular approach provides a detailed profile of the bacterial and fungal communities.

-

Principle: This culture-independent method involves extracting total DNA from the soil and amplifying specific marker genes (16S rRNA for bacteria, ITS for fungi) using Polymerase Chain Reaction (PCR). The resulting amplicons are sequenced on a high-throughput platform, and the sequences are compared against databases to identify the taxa present.[11][12][16][17]

-

Procedure:

-

DNA Extraction: Use a commercial soil DNA extraction kit designed to handle inhibitors like humic acids present in soil. Start with approximately 0.25-0.5 g of soil.

-

PCR Amplification: Amplify the hypervariable regions of the 16S rRNA gene (e.g., V4 region) for bacteria or the ITS region for fungi using universal primers tagged with unique barcodes for sample multiplexing.[18]

-

Library Preparation: Purify the PCR products to remove primers and dNTPs. Quantify the DNA and pool the samples in equimolar concentrations to create a sequencing library.

-

Sequencing: Sequence the prepared library on a platform such as an Illumina MiniSeq or MiSeq.[18]

-

Bioinformatic Analysis: Process the raw sequencing data. This involves quality filtering, merging paired-end reads, clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), assigning taxonomy by comparing to a reference database (e.g., SILVA, Greengenes, UNITE), and performing statistical analyses of diversity (alpha and beta diversity) and community composition.

-

Conclusion and Future Directions

The available evidence indicates that this compound and its precursor, Triadimefon, can exert significant, dose-dependent effects on soil microbial communities.[2] These impacts are most clearly observed in the alteration of soil enzyme activities, which can be either stimulated or inhibited. While direct quantitative data on this compound's effect on microbial biomass and community structure is not abundant, the data from its precursor strongly suggest a potential for disruption.

A significant knowledge gap remains regarding the specific impacts of the different this compound stereoisomers that are formed in the soil. Future research should focus on:

-

Conducting microcosm and field studies that directly apply this compound at environmentally relevant concentrations.

-

Investigating the differential toxicity of the four this compound stereoisomers on specific microbial functional groups.

-

Performing long-term studies to understand the potential for microbial communities to adapt or recover from this compound exposure.

A deeper understanding of these interactions is crucial for developing more accurate environmental risk assessments and ensuring the sustainable use of this important agricultural fungicide.

References

- 1. This compound | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial transformation of triadimefon to this compound in soils: selective production rates of this compound stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Interaction Effects of Selected Pesticides on Soil Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biochemjournal.com [biochemjournal.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. microbenotes.com [microbenotes.com]

- 12. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. docs.ufpr.br [docs.ufpr.br]

- 15. tandfonline.com [tandfonline.com]

- 16. cd-genomics.com [cd-genomics.com]

- 17. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 18. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of Triadimenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide Triadimenol using High-Performance Liquid Chromatography (HPLC). The protocols described herein are applicable for the analysis of this compound in various matrices, including water and food samples.